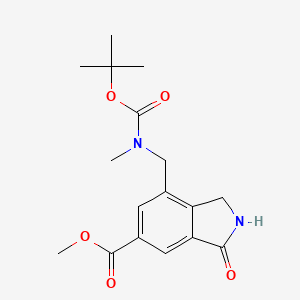
Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable isoindoline derivative with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action for Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate is not well-defined. it is believed to interact with biological molecules through its Boc-protected amine group, which can be deprotected under acidic conditions to reveal a reactive amine. This amine can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- N-(tert-Butoxycarbonyl)-L-alanine methyl ester
- 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid
Uniqueness
Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate is unique due to its specific structure, which includes an isoindoline core and a Boc-protected amine. This combination of features makes it particularly useful in the synthesis of complex organic molecules and potential pharmaceutical agents .
Activité Biologique
Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its implications in drug development.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H23N3O4 with a molecular weight of approximately 341.39 g/mol. The compound features a complex structure that includes a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines during reactions.
Synthesis Pathway
The synthesis of this compound typically involves several steps, including:
- Protection of Amines : The amine functional groups are protected using Boc anhydride to prevent unwanted reactions.
- Formation of Isoindoline : The core isoindoline structure is constructed through cyclization reactions.
- Esterification : The final product is obtained through esterification processes that link the carboxylic acid to the methyl group.
This multi-step synthesis often requires careful optimization to achieve high yields and purity.
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. The presence of the isoindoline moiety suggests potential effects on cellular signaling pathways, possibly influencing apoptosis and cell proliferation.
Antimicrobial Activity
Studies have demonstrated that compounds related to isoindoline derivatives possess significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable activity.
Table 1: Biological Activity Summary
Case Studies
- Anticancer Properties : A study investigated the cytotoxic effects of similar isoindoline derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
- Antibacterial Screening : In another study, derivatives were tested against a panel of bacterial strains. The findings revealed that modifications at the C-7 position significantly enhanced antibacterial activity against resistant strains .
Propriétés
Formule moléculaire |
C17H22N2O5 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
methyl 7-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-oxo-1,2-dihydroisoindole-5-carboxylate |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19(4)9-11-6-10(15(21)23-5)7-12-13(11)8-18-14(12)20/h6-7H,8-9H2,1-5H3,(H,18,20) |
Clé InChI |
GZWJJFSWBBOZNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC1=C2CNC(=O)C2=CC(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















